molecular formula C21H26N4O3S B2702523 N1-(3-acetamidophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428380-09-9

N1-(3-acetamidophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No. B2702523
CAS RN: 1428380-09-9
M. Wt: 414.52
InChI Key: JFGWVJQDJHHQNN-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, also known as TROX-1, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. TROX-1 is a selective inhibitor of the calcium-permeable transient receptor potential vanilloid 2 (TRPV2) channel, which is involved in various physiological processes.

Scientific Research Applications

Antibacterial Applications

Compounds bearing piperidine and oxadiazole structures, akin to the core of N1-(3-acetamidophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, have been synthesized and assessed for their antibacterial properties. For instance, research has shown that N-substituted derivatives of acetamides bearing piperidine moiety exhibit promising antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of such compounds in addressing the need for new antibacterial agents in the face of rising antibiotic resistance (Khalid et al., 2016; Iqbal et al., 2017).

Anticancer Applications

Research into compounds with structural similarities to this compound has also explored their potential anticancer activities. For example, derivatives of 1,2-dihydropyridines, thiophenes, and thiazoles exhibiting sulfone moieties have shown significant in vitro anticancer activity against human breast cancer cell lines. This suggests the therapeutic potential of these compounds in cancer treatment (Al-Said et al., 2011).

Enzyme Inhibitory Activities

The enzyme inhibitory activities of compounds structurally related to this compound have been extensively studied. These compounds have been evaluated against enzymes like carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), demonstrating potential therapeutic applications in conditions related to enzyme dysregulation. Such studies indicate the utility of these compounds in developing treatments for neurodegenerative diseases and conditions requiring modulation of enzyme activity (Virk et al., 2018).

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-15(26)23-17-4-2-5-18(14-17)24-21(28)20(27)22-9-12-25-10-7-16(8-11-25)19-6-3-13-29-19/h2-6,13-14,16H,7-12H2,1H3,(H,22,27)(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGWVJQDJHHQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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